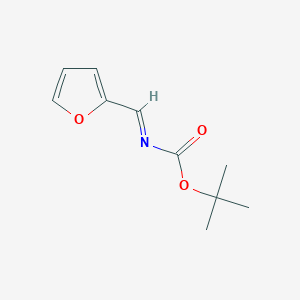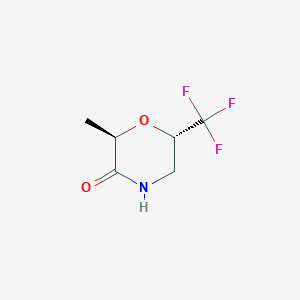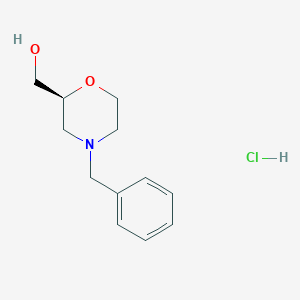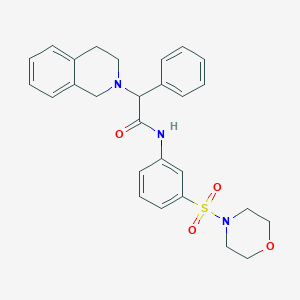
(S)-2-Amino-5,5,5-trifluoro-3-(2,2,2-trifluoroethyl)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-5,5,5-trifluoro-3-(2,2,2-trifluoroethyl)pentanoic acid is a synthetic organic compound characterized by the presence of multiple fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-5,5,5-trifluoro-3-(2,2,2-trifluoroethyl)pentanoic acid typically involves multiple steps, starting from readily available precursors. One common approach is the alkylation of a suitable amino acid derivative with a trifluoroethylating agent. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the amino acid, followed by the addition of the trifluoroethylating agent under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can significantly improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
(S)-2-Amino-5,5,5-trifluoro-3-(2,2,2-trifluoroethyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium or nickel.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, (S)-2-Amino-5,5,5-trifluoro-3-(2,2,2-trifluoroethyl)pentanoic acid is used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure makes it valuable in the development of fluorinated pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study the effects of fluorinated amino acids on protein structure and function. It serves as a model compound for understanding how fluorine atoms influence the stability and activity of proteins.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its fluorinated structure may enhance the metabolic stability and bioavailability of therapeutic agents.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as fluorinated polymers and coatings, which exhibit unique properties like high thermal stability and chemical resistance.
作用機序
The mechanism by which (S)-2-Amino-5,5,5-trifluoro-3-(2,2,2-trifluoroethyl)pentanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity by altering its electronic and steric properties.
類似化合物との比較
Similar Compounds
- (S)-2-Amino-4,4,4-trifluoro-3-(2,2,2-trifluoroethyl)butanoic acid
- (S)-2-Amino-5,5,5-trifluoro-3-(1,1,1-trifluoroethyl)pentanoic acid
Uniqueness
Compared to similar compounds, (S)-2-Amino-5,5,5-trifluoro-3-(2,2,2-trifluoroethyl)pentanoic acid is unique due to the specific positioning and number of fluorine atoms. This unique structure can result in distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it particularly valuable in drug design and materials science.
特性
分子式 |
C7H9F6NO2 |
|---|---|
分子量 |
253.14 g/mol |
IUPAC名 |
(2S)-2-amino-5,5,5-trifluoro-3-(2,2,2-trifluoroethyl)pentanoic acid |
InChI |
InChI=1S/C7H9F6NO2/c8-6(9,10)1-3(2-7(11,12)13)4(14)5(15)16/h3-4H,1-2,14H2,(H,15,16)/t4-/m0/s1 |
InChIキー |
TUQSIRNSABMHLD-BYPYZUCNSA-N |
異性体SMILES |
C(C(CC(F)(F)F)[C@@H](C(=O)O)N)C(F)(F)F |
正規SMILES |
C(C(CC(F)(F)F)C(C(=O)O)N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Hydrazinyl-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12858268.png)

![4-(Methylthio)benzo[d]oxazole-2-carboxamide](/img/structure/B12858271.png)
![(3AR,5R,6AR)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-YL)-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxole](/img/structure/B12858277.png)
![1,2-Dimethyl-1,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-6-ol](/img/structure/B12858280.png)



![N-(2,6-Dichloro-4-pyridyl)-N-[5-(methylthio)-4H-1,2,4-triazol-3-YL]urea](/img/structure/B12858301.png)
![1,4,4,7,10,10-Hexamethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione](/img/structure/B12858302.png)
![(2R)-2-[N-(9H-fluoren-9-ylmethoxycarbonyl)anilino]propanoic acid](/img/structure/B12858309.png)
![Ethyl 2-[2-(3-oxo-1,2-benzothiazol-2-yl)-1,3-thiazol-4-yl]acetate](/img/structure/B12858318.png)
![2-(Chloromethyl)-5-mercaptobenzo[d]oxazole](/img/structure/B12858322.png)
